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alpha-Linolenic Acid-d14

Cat. No.: B594037
M. Wt: 292.5 g/mol
InChI Key: DTOSIQBPPRVQHS-VZRNVSMGSA-N
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Description

Significance of Deuterium-Labeled Fatty Acids as Research Probes

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a favored label for fatty acids in metabolic research for several key reasons. The use of deuterium-labeled fatty acids provides a safe and effective means to investigate fat metabolism in vivo in humans. medchemexpress.com These tracers can be administered orally or intravenously to track the absorption, transport, storage, and conversion of specific fatty acids. soton.ac.ukisotope.com

The primary analytical technique used in these studies is mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). caymanchem.comresearchgate.net The mass spectrometer detects the slight difference in mass between the deuterated tracer and its natural counterpart, allowing for precise quantification and tracking. medchemexpress.com This approach has been instrumental in answering critical questions about lipid metabolism, such as the metabolic fate of dietary fats, the synthesis of fatty acids in the liver (de novo lipogenesis), and the competition and conversion between different fatty acid families. isotope.comedpsciences.org

One of the key advantages of using deuterium is the ability to create tracers for molecules, like fatty acids, that are ubiquitous in the body. It allows for the dynamic measurement of metabolic fluxes—the rates of synthesis, breakdown, and conversion—which cannot be determined from static concentration measurements alone. mdpi.com Studies using deuterium-labeled fatty acids have provided exquisite insights into the regulation of fatty acid incorporation, flux, and oxidation in various physiological and disease states. soton.ac.uk

Role of Alpha-Linolenic Acid-d14 in Advancing Metabolic Investigations

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid that humans must obtain from their diet. medchemexpress.commdpi.com It is the precursor for the synthesis of longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play vital roles in human health. nih.govnih.gov Understanding the efficiency and regulation of this conversion is a major focus of nutritional and metabolic research. researchgate.net

In this context, This compound (ALA-d14) serves a highly specific and crucial function. Its primary role is as an internal standard for the precise quantification of unlabeled, naturally occurring ALA in biological samples via GC-MS or LC-MS. caymanchem.combiomol.com In a typical tracer study investigating ALA metabolism, a different isotopically labeled version of ALA (e.g., ¹³C-ALA or a less-deuterated form) is administered to a subject. To accurately measure the concentration of the tracer and its metabolites over time, a known quantity of ALA-d14 is added to the collected biological samples (like plasma or tissue) during analysis. nih.govresearchgate.net Because ALA-d14 has a distinct mass from both unlabeled ALA and the administered tracer, it allows for the correction of any sample loss during extraction and analysis, thereby ensuring highly accurate quantification. nih.gov

This accuracy is fundamental to advancing metabolic investigations. For instance, by using stable isotope tracers, researchers have unequivocally demonstrated that ALA is converted to EPA and docosapentaenoic acid (DPA) in humans. cambridge.org However, these studies also reveal that the conversion to the crucial brain fatty acid, DHA, is often very limited or undetectable in men. edpsciences.orgcambridge.org

The table below summarizes findings from tracer studies on the metabolic fate of ALA. The precision of such findings relies on the use of internal standards like ALA-d14 for accurate measurement.

Research Finding Key Observation from Tracer Studies Significance
Conversion to EPA and DPA Studies using labeled ALA show its conversion into EPA and DPA, which can be detected in blood plasma. cambridge.org In men, the fractional conversion of ALA to EPA is estimated to be around 8%, while women exhibit a higher conversion rate of approximately 21%. mdpi.comresearchgate.netConfirms the metabolic pathway from the parent omega-3 fatty acid to its longer-chain derivatives.
Limited DHA Synthesis In many studies, particularly in men, the conversion of ALA to DHA is found to be very low (estimated at <0.5% to 0%) or not detectable in plasma after tracer administration. soton.ac.uknih.govcambridge.org Women show a greater capacity for DHA synthesis from ALA (estimated at 9%). mdpi.comHighlights the importance of obtaining pre-formed DHA from dietary sources like fish oil for maintaining adequate levels, especially for men. cambridge.orgnih.gov
Beta-Oxidation A significant portion of ingested ALA is used for energy production through beta-oxidation. edpsciences.orgnih.gov Approximately 33% of an administered dose of labeled ALA was recovered as expired CO2 over 24 hours in one study. cambridge.orgDemonstrates that ALA is not only a precursor for other fatty acids but also a direct energy source.
Incorporation into Tissues Labeled ALA is incorporated into various lipid pools in the body, including triglycerides in adipose tissue and phospholipids (B1166683) in cell membranes. mdpi.comcambridge.orgShows how dietary ALA is distributed and stored within the body for structural and metabolic purposes.

The chemical properties of this compound are detailed in the table below.

Property Value
Formal Name 9Z,12Z,15Z-octadecatrienoic-2,2',3,3',4,4',5,5',6,6',7,7',8,8'-d14 acid caymanchem.com
CAS Number 1622944-40-4 caymanchem.combiomol.com
Molecular Formula C₁₈H₁₆D₁₄O₂ caymanchem.combiomol.com
Formula Weight 292.5 caymanchem.combiomol.com
Purity ≥99% deuterated forms (d1-d14) caymanchem.com
Synonyms ALA-d14, FA 18:3-d14 caymanchem.combiomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B594037 alpha-Linolenic Acid-d14

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOSIQBPPRVQHS-VZRNVSMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization for Research Applications

Methodologies for Deuterium (B1214612) Isotope Incorporation into Alpha-Linolenic Acid

The synthesis of alpha-Linolenic acid-d14, specifically (9Z,12Z,15Z)-octadecatrienoic-2,2',3,3',4,4',5,5',6,6',7,7',8,8'-d14 acid, involves the precise and targeted replacement of fourteen hydrogen atoms with deuterium atoms on the saturated portion of the fatty acid's carbon chain. caymanchem.com While specific proprietary synthesis pathways for this exact compound are not publicly detailed, the methodologies are based on established principles of organic synthesis for creating selectively deuterated molecules.

General strategies for deuterating fatty acids that can be applied include:

Catalytic Exchange Reactions: One common approach involves hydrogen-isotope exchange (HIE) reactions where the fatty acid or a precursor is exposed to a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. acs.orgnih.govacs.org For instance, platinum-on-carbon (Pt/C) catalysts can be used for the exhaustive deuteration of saturated fatty acids. nih.gov The challenge with polyunsaturated fatty acids like ALA is to selectively deuterate the saturated carbons without reducing the double bonds. This requires carefully chosen catalysts and reaction conditions.

Multi-step Organic Synthesis: A more precise method involves the chemical synthesis of the molecule from smaller, deuterated building blocks. This approach offers greater control over the exact location of the deuterium atoms. A relevant example is the synthesis of a d4-ALA variant through the Wittig coupling of a deuterated phosphonium (B103445) salt with a non-deuterated aldehyde fragment. researchgate.net A similar bottom-up strategy, using precursors deuterated at the desired positions, would be employed to construct the ALA-d14 molecule, ensuring the deuterium labels are confined to carbons 2 through 8. researchgate.net

Organocatalysis: Modern organocatalytic methods have been developed for the specific deuteration of organic compounds. For example, carbene-catalyzed reactions can achieve deuteration at positions alpha and gamma to a carbonyl group using D₂O as the deuterium source under mild conditions. acs.org Such regioselective methods are critical for producing complex isotopologues like ALA-d14.

The production of ALA-d14 with deuterium specifically at the C2 to C8 positions necessitates a controlled, multi-step synthetic route to avoid altering the three cis-double bonds at the C9, C12, and C15 positions, which are crucial for its biological identity.

Assessment of Isotopic Purity and Enrichment for Tracer Studies

For this compound to function effectively as an internal standard or metabolic tracer, its isotopic purity and the degree of deuterium enrichment must be rigorously assessed. nih.gov The primary goal is to confirm that the molecule contains the correct number of deuterium atoms at the specified locations and to quantify the percentage of the deuterated form relative to any remaining unlabeled or partially labeled molecules. caymanchem.comlipidmaps.org The principal analytical techniques for this characterization are mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). universiteitleiden.nlresearchgate.netwhiterose.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. nih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required before GC analysis. universiteitleiden.nl A common method involves converting the fatty acid's carboxylic acid group into a more volatile ester, such as a pentafluorobenzyl (PFB) ester. lipidmaps.orgnih.govlipidmaps.org The sample is then introduced into the GC, which separates the components based on their physicochemical properties, before they are ionized and detected by the mass spectrometer. lipidmaps.org The mass difference between the native ALA and ALA-d14 allows for their clear separation and quantification. lipidmaps.org This stable isotope dilution method provides high precision and accuracy for quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing fatty acids directly in their free form, often without the need for derivatization. mdpi.com This simplifies sample preparation and allows for high-throughput analysis. researchgate.netmdpi.com In this technique, the fatty acids are separated by liquid chromatography and then detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode. researchgate.netmdpi.com This highly selective mode monitors a specific precursor-to-product ion transition, which for ALA-d14 is distinct from that of unlabeled ALA, ensuring accurate quantification even in complex biological matrices like human plasma. researchgate.netmdpi.com

The validation of these analytical methods is critical. Key parameters include recovery, precision, and reproducibility. A 2019 study by Gorgan et al. validated an LC-MS/MS method for quantifying various fatty acids, including the use of ALA-d14 as an internal standard. The results demonstrated high recovery and excellent reproducibility. mdpi.com

Validation Parameters for ALA-d14 Internal Standard using LC-MS/MS mdpi.com
Sample TypeParameterValue
Total Fatty Acids (from human plasma)Recovery Efficiency>90%
Reproducibility (RSD%)5.2%
Free Fatty Acids (from human plasma)Recovery Efficiency>90%
Reproducibility (RSD%)7.0%

Commercial suppliers of ALA-d14 typically provide a certificate of analysis specifying an isotopic purity of ≥99% of deuterated forms (d1-d14), which is confirmed using these powerful analytical techniques. caymanchem.com

Overview of Analytical Methods for ALA-d14 Characterization
TechniqueKey StepsAdvantagesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Derivatization (e.g., to PFB ester), chromatographic separation, mass analysis.High chromatographic resolution, excellent for separating isomers, high precision. nih.govlipidmaps.orguniversiteitleiden.nl
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Direct injection (often no derivatization), liquid phase separation, selective mass detection (MRM).Minimal sample preparation, high throughput, high selectivity and sensitivity in complex matrices. researchgate.netmdpi.com

Advanced Analytical Methodologies for Alpha Linolenic Acid D14 and Its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acid profiles in biological samples. jfda-online.comnih.gov Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. jfda-online.comlipidmaps.org ALA-d14 is frequently used as an internal standard in these analyses to ensure high accuracy and precision. caymanchem.com

The process generally involves the extraction of total lipids from a biological matrix, followed by hydrolysis (saponification) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). lipidmaps.orgcore.ac.uk These free fatty acids are then derivatized. For instance, methylation can be achieved using reagents like boron trifluoride (BF3) in methanol. nih.gov The resulting FAMEs are then separated on a specialized GC column, such as a cyanopropyl-phase column, which allows for the separation of fatty acids based on chain length, degree of unsaturation, and isomer configuration. core.ac.uknih.gov

The mass spectrometer detects the derivatized fatty acids as they elute from the GC column. By operating in selected ion monitoring (SIM) mode, the instrument can be set to detect the specific mass-to-charge (m/z) ratio of the analyte of interest and its corresponding deuterated internal standard, like ALA-d14. nih.gov This enhances the sensitivity and specificity of the detection. nih.gov For example, a sensitive negative chemical ionization (NCI) GC-MS method for detecting PFB esters of deuterated fatty acids has been described, with detection limits in the femtogram range.

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

Parameter Typical Condition
GC Column Cyanopropyl phase (e.g., CP-Sil 88, 50 m x 0.25 mm i.d.) core.ac.uk
Injector Temperature 220-260°C nih.govcore.ac.uk
Carrier Gas Helium or Hydrogen nih.govnih.gov
Temperature Program Ramped gradient (e.g., 160°C to 229°C) core.ac.uk
MS Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) lipidmaps.org
MS Detection Mode Selected Ion Monitoring (SIM) nih.gov

| Derivatization Agent | BF3 in Methanol or Pentafluorobenzyl Bromide lipidmaps.orgnih.gov |

This table presents a generalized set of parameters. Specific conditions may vary based on the exact instrumentation and target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive alternative for lipid analysis, offering advantages in the analysis of non-volatile and thermally labile compounds without the need for derivatization. nih.govnih.govmdpi.com This technique is particularly well-suited for analyzing complex lipid mixtures and can distinguish between free (unesterified) and total fatty acid pools. ALA-d14 serves as a critical internal standard for accurate quantification in these methods. caymanchem.comnih.govthermofisher.com

In a typical LC-MS/MS workflow, lipids are extracted from the biological sample using methods like a modified Folch extraction with chloroform/methanol or a simple protein precipitation with isopropanol. nih.govresearchgate.netnih.gov The extracted lipids are then separated using reversed-phase liquid chromatography, often on a C18 column. mdpi.com The mobile phase usually consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. mdpi.com

The eluting compounds are ionized, commonly using electrospray ionization (ESI) in negative mode for underivatized fatty acids, and detected by a triple quadrupole mass spectrometer. mdpi.com The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its deuterated internal standard. mdpi.comresearchgate.netresearchgate.net For instance, a developed LC-MS/MS method for polyunsaturated fatty acids, including alpha-linolenic acid, utilized ALA-d14 as an internal standard and achieved limits of quantification in the low nanomolar range. mdpi.com

Table 2: LC-MS/MS Parameters for Fatty Acid Analysis

Parameter Typical Condition
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm) mdpi.com
Mobile Phase Acetonitrile/Water with 2 mM Ammonium Acetate mdpi.com
Flow Rate 0.21 mL/min mdpi.com
Ionization Source Electrospray Ionization (ESI) in Negative Mode mdpi.com
Mass Analyzer Triple Quadrupole thermofisher.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.comresearchgate.net

| Internal Standard | Alpha-Linolenic Acid-d14 mdpi.comthermofisher.com |

This table presents a generalized set of parameters. Specific conditions may vary based on the exact instrumentation and target analytes.

Isotope Ratio Mass Spectrometry (IRMS) in Carbon Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., ¹³C/¹²C or ²H/¹H) in a sample. nih.gov While traditionally used for natural abundance studies, it can also be applied in tracer experiments to follow the metabolic fate of isotopically labeled compounds. When combined with gas chromatography-combustion (GC-C-IRMS), it allows for the determination of isotope ratios in specific compounds eluting from the GC. nih.gov

In the context of ALA-d14, while the deuterium (B1214612) label is the primary tracer, the carbon backbone of the molecule can be tracked to understand its contribution to the carbon pools of its metabolites. Although less common than using ¹³C-labeled tracers for carbon flux analysis, the principle remains applicable. The analysis of ¹³C/¹²C ratios in fatty acids can reveal their metabolic origins. nih.gov For example, fatty acids synthesized de novo will have a different carbon isotope signature compared to those derived directly from the diet. nih.gov

While direct carbon flux analysis using a deuterated tracer like ALA-d14 with IRMS is not a standard approach, the combination of deuterium tracing with high-resolution mass spectrometry can provide insights into metabolic flux. nih.gov More commonly, studies of fatty acid metabolism use ¹³C-labeled fatty acids for direct carbon tracing with GC-C-IRMS. researchgate.net However, the high precision of IRMS allows for the detection of very small changes in isotope ratios, making it a powerful tool in metabolic research. nih.gov

Strategies for Sample Preparation and Derivatization in Deuterium Tracing

The success of any analysis of ALA-d14 and its metabolites hinges on meticulous sample preparation to extract the lipids from the biological matrix and, if necessary, derivatize them for analysis. The choice of method depends on the analytical technique (GC-MS or LC-MS/MS) and the specific research question.

Lipid Extraction: The initial step is the extraction of lipids from the sample, which can range from plasma and red blood cells to various tissues. lipidmaps.orgnih.gov Common methods include:

Liquid-Liquid Extraction (LLE): The Folch method, using a chloroform:methanol (2:1, v/v) mixture, is considered a gold standard for total lipid extraction. jfda-online.com A variation is the Bligh and Dyer method. For LC-MS/MS, a simpler extraction with hexane/isopropanol is also effective. nih.gov

Protein Precipitation: For plasma or serum samples, a simple and rapid approach is to precipitate proteins using a solvent like isopropanol, which also solubilizes the lipids. researchgate.net

Solid-Phase Extraction (SPE): SPE can be used for selective extraction and fractionation of lipid classes. nih.gov

Hydrolysis (for total fatty acid analysis): To analyze all fatty acids in a sample, including those bound in complex lipids, a hydrolysis step (saponification) is required. This is typically done by heating the sample with a base, such as potassium hydroxide (B78521) (KOH) in methanol. lipidmaps.orgnih.gov

Derivatization:

For GC-MS: As fatty acids are not volatile enough for GC analysis, their carboxyl group must be derivatized. jfda-online.com

Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization, often achieved by heating with an acid catalyst like boron trifluoride in methanol. jfda-online.comnih.gov

Pentafluorobenzyl (PFB) Esters: Derivatization with PFB bromide is used for high-sensitivity analysis, especially with negative chemical ionization (NCI) MS. lipidmaps.org

For LC-MS/MS: While often not required, derivatization can be used to enhance ionization efficiency and sensitivity. nih.gov Charge-reversal derivatization, for example with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly increase sensitivity in positive ion mode. nih.gov

Throughout the sample preparation process, it is critical to prevent the oxidation of polyunsaturated fatty acids by working quickly, at low temperatures, and potentially adding antioxidants like butylated hydroxytoluene (BHT). lipidmaps.org The deuterated internal standard, ALA-d14, must be added at the very beginning of the sample preparation to account for any loss of analyte during the extraction and derivatization steps. lipidmaps.org

Quantitative Analysis via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for the accurate and precise quantification of analytes in complex matrices. lipidmaps.org This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. nih.gov this compound is an ideal internal standard for the quantification of endogenous alpha-linolenic acid. caymanchem.com

The core principle of isotope dilution is that the isotopically labeled standard (e.g., ALA-d14) is added in a known amount to the sample at the earliest stage of preparation. lipidmaps.org The standard behaves identically to the endogenous, unlabeled analyte throughout all subsequent steps, including extraction, purification, and derivatization. Therefore, any sample loss will affect both the analyte and the standard equally.

During mass spectrometric analysis (either GC-MS or LC-MS/MS), the instrument measures the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard. lipidmaps.org This ratio is then used to calculate the concentration of the endogenous analyte based on a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. lipidmaps.org This approach effectively corrects for variations in sample handling and instrument response, leading to highly reliable quantitative results. nih.govlipidmaps.org The precision of this technique is demonstrated by low coefficients of variation (CV), often below 15%, in validated methods. mdpi.comthermofisher.com

Table 3: Compound Names

Compound Name Abbreviation
alpha-Linolenic Acid ALA
This compound ALA-d14
Eicosapentaenoic Acid EPA
Docosahexaenoic Acid DHA
Polyunsaturated Fatty Acid PUFA
Fatty Acid Methyl Ester FAME
Pentafluorobenzyl PFB
Potassium Hydroxide KOH
Boron Trifluoride BF3
Butylated Hydroxytoluene BHT

Investigation of Metabolic Pathways and Fluxes Using Alpha Linolenic Acid D14 As a Tracer

Elucidation of Desaturation and Elongation Pathways of Alpha-Linolenic Acid

Alpha-linolenic acid is an essential omega-3 fatty acid that serves as a precursor for the synthesis of long-chain polyunsaturated fatty acids (PUFAs), which are crucial for numerous physiological functions. nih.govsmpdb.ca The conversion process involves a series of desaturation and elongation reactions. smpdb.ca Tracer studies with ALA-d14 have been instrumental in delineating these pathways and quantifying the efficiency of conversion.

Formation of Deuterated Eicosapentaenoic Acid (EPA-dX)

The initial step in the conversion of ALA is its desaturation by the enzyme delta-6-desaturase, followed by elongation to form eicosatetraenoic acid, and then a subsequent desaturation by delta-5-desaturase to produce eicosapentaenoic acid (EPA). mdpi.com Studies utilizing ALA-d14 have unequivocally demonstrated this conversion in humans. jst.go.jp By tracking the appearance of deuterated EPA (EPA-dX) in plasma and various tissues following the administration of ALA-d14, researchers can quantify the rate of this conversion.

Tracer studies have revealed that the conversion of ALA to EPA is a limited process in humans. researchgate.netnih.gov For instance, one study in young men showed that only a small fraction of the administered labeled ALA was converted to EPA. cambridge.org Another study in newborn infants reported that approximately 0.04% of the administered deuterated ALA dose was converted to plasma deuterated EPA. nih.gov However, it is important to note that women may have a greater capacity for this conversion compared to men, a difference that could be regulated by estrogen. researchgate.netnih.govnih.gov

Biosynthesis of Deuterated Docosapentaenoic Acid (DPA-dY)

Following its synthesis, EPA can be further elongated to form docosapentaenoic acid (DPA). lipidmaps.org The use of ALA-d14 as a tracer allows for the direct measurement of the flux from ALA through EPA to DPA. Studies have shown that DPA is a significant product of ALA metabolism. cambridge.org

In a study involving young men who consumed [U-13C]ALA, labeled DPA was detected in plasma, indicating its synthesis from ALA. cambridge.org Similarly, a study in young women who ingested [U-13C]ALA also showed the production of labeled DPA. nih.gov These findings confirm the metabolic pathway leading to the formation of DPA from ALA and provide quantitative data on the extent of this conversion. For example, one study estimated the net fractional inter-conversion of ALA to DPA to be 6% in women. nih.gov

Production of Deuterated Docosahexaenoic Acid (DHA-dZ)

The final and most complex step in this pathway is the conversion of DPA to docosahexaenoic acid (DHA), a critical component of neuronal and retinal membranes. lipidmaps.org This conversion involves further elongation, another desaturation step, and a final round of beta-oxidation. lipidmaps.org

Tracer studies with labeled ALA have demonstrated that while the conversion to DHA does occur, it is very limited in humans, particularly in men. jst.go.jpnih.govcambridge.org In a study with young men, there was no apparent enrichment of labeled DHA in plasma lipids after the administration of [U-13C]ALA. cambridge.org In contrast, studies in women have shown a detectable, albeit small, conversion of ALA to DHA. nih.gov One study in women estimated the net fractional inter-conversion of ALA to DHA to be 9%. nih.gov Research in newborn infants has also shown that endogenously synthesized EPA from ALA is efficiently converted to DHA. nih.gov

Conversion of Alpha-Linolenic Acid to its Long-Chain Metabolites
MetaboliteConversion PathwayKey EnzymesObserved Conversion Efficiency
Eicosapentaenoic Acid (EPA)Desaturation and ElongationΔ6-desaturase, Elongase, Δ5-desaturaseLimited, higher in women than men. researchgate.netnih.govnih.gov Approx. 0.04% of ALA dose in newborns. nih.gov
Docosapentaenoic Acid (DPA)Elongation of EPAElongaseSignificant product of ALA metabolism. cambridge.org Estimated 6% from ALA in women. nih.gov
Docosahexaenoic Acid (DHA)Elongation, Desaturation, and β-oxidation of DPAElongase, Δ6-desaturase, Peroxisomal β-oxidation enzymesVery limited, especially in men. nih.govcambridge.org Estimated 9% from ALA in women. nih.gov Efficient from endogenously synthesized EPA in newborns. nih.gov

Tracing of Beta-Oxidation and Energetic Utilization

Besides being a precursor for long-chain PUFAs, alpha-linolenic acid can also be catabolized through beta-oxidation to generate energy in the form of ATP. whiterose.ac.uk Stable isotope tracer studies have been employed to quantify the extent to which ALA is partitioned towards this oxidative pathway.

By measuring the appearance of labeled carbon dioxide (13CO2) in the breath after administration of [U-13C]ALA, researchers can estimate the rate of its oxidation. One study in young men found that approximately 33% of the administered labeled ALA was recovered as 13CO2 in the breath over 24 hours. cambridge.org In a similar study with young women, about 22% of the administered [U-13C]ALA was recovered as 13CO2 over the same period, suggesting that a lower proportion of ALA is directed towards beta-oxidation in women compared to men. nih.gov

Analysis of De Novo Lipid Synthesis and Carbon Recycling

An intriguing aspect of fatty acid metabolism is the recycling of carbon atoms from the breakdown of one fatty acid into the synthesis of new lipids, a process known as de novo lipogenesis. nih.gov Tracer studies with ALA-d14 have provided evidence for this carbon recycling pathway.

Research indicates that the carbon skeleton of ALA, after undergoing beta-oxidation, can be recycled into newly synthesized cholesterol and other fatty acids. nih.govcapes.gov.br This process is particularly significant in the developing brain of neonatal mammals. nih.govcapes.gov.br The recycled carbon atoms, likely in the form of ketones, serve as building blocks for the synthesis of essential lipids required for neural development. nih.gov Studies in human T lymphocytes have also shown that carbon from labeled ALA is recycled into saturated and monounsaturated fatty acids, although this pathway may not be a major source of these fatty acids in these specific cells. frontiersin.org

Incorporation into Cellular and Subcellular Lipid Pools (e.g., Phospholipids (B1166683), Triglycerides)

Once absorbed, ALA-d14 and its deuterated metabolites are incorporated into various lipid pools within cells and subcellular compartments, including phospholipids and triglycerides. whiterose.ac.uknih.gov This incorporation is not random but rather a selective process. nih.gov

Studies in human respiratory epithelial cell lines have demonstrated that both ALA and linoleic acid can be incorporated into cell membrane phospholipids up to a significant percentage of total fatty acids. nih.gov The lack of high ALA content in tissues in vivo is thought to be due to its rapid metabolism or oxidation in the liver rather than an inability of cells to incorporate it into their membranes. nih.gov

Research using H4IIE hepatoma cells has shown selective incorporation of ALA into different phospholipid classes and subclasses over time. nih.gov For instance, certain ALA-containing phosphatidylcholines and phosphatidylethanolamines were elevated almost immediately after exposure to ALA, while others showed a delayed increase. nih.gov This differential partitioning of ALA and its metabolites into various lipid classes may facilitate their targeted delivery to specific tissues and functions. nih.gov For example, in plasma, labeled ALA is found predominantly in cholesteryl esters and triglycerides, while its longer-chain derivatives, DPA and DHA, are mainly found in phospholipids. nih.gov This selective distribution underscores the complex regulation of lipid trafficking and its importance for cellular function. mdpi.com

Incorporation of Alpha-Linolenic Acid and its Metabolites into Lipid Pools
Lipid PoolIncorporated Fatty AcidKey Findings from Tracer Studies
Plasma TriglyceridesAlpha-Linolenic AcidPrimary carrier of newly absorbed ALA. cambridge.org
Plasma Cholesteryl EstersAlpha-Linolenic AcidSignificant incorporation of ALA observed. nih.gov
Plasma PhospholipidsAlpha-Linolenic AcidIncorporated later, likely after processing by the liver. cambridge.org
Eicosapentaenoic Acid (EPA)Concentrations are often greater in phospholipids than in triglycerides. cambridge.org
Docosapentaenoic Acid (DPA) and Docosahexaenoic Acid (DHA)Predominantly detected in phospholipids, suggesting targeted delivery. nih.gov
Erythrocyte PhospholipidsALA, EPA, DPAIncorporation into phosphatidylcholine suggests uptake of intact plasma phospholipid molecules. cambridge.org
Cell Membrane PhospholipidsAlpha-Linolenic AcidReadily incorporated into human respiratory epithelial cell lines. nih.gov Selective incorporation into specific phospholipid species in hepatoma cells. nih.gov

Biosynthesis of Deuterated Oxylipins and Eicosanoids

The use of alpha-Linolenic Acid-d14 (ALA-d14) as a stable isotope tracer is a powerful technique in lipidomics for elucidating the complex metabolic pathways of omega-3 fatty acids. By introducing ALA labeled with fourteen deuterium (B1214612) atoms, researchers can track its conversion into longer-chain polyunsaturated fatty acids (PUFAs) and their subsequent transformation into a diverse array of deuterated signaling molecules known as oxylipins and eicosanoids. caymanchem.commdpi.com This tracing methodology allows for precise quantification and differentiation of newly synthesized molecules from the pre-existing endogenous pool, providing clear insights into metabolic flux. researchgate.netelifesciences.org

The biosynthesis of these deuterated metabolites from ALA-d14 follows the established enzymatic pathways for native PUFAs, primarily involving fatty acid desaturase (FADS) and elongase enzymes for chain modification, followed by the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzyme families to produce the final oxidized products. mdpi.comreactome.org

Initial Conversion of this compound

Once introduced into a biological system, ALA-d14 first undergoes a series of desaturation and elongation steps to be converted into its longer-chain omega-3 derivatives. The initial and rate-limiting step is the conversion to stearidonic acid-d14 (SDA-d14) by the FADS2 enzyme. Subsequent reactions produce eicosapentaenoic acid-d14 (EPA-d14), docosapentaenoic acid-d14 (DPA-d14), and ultimately docosahexaenoic acid-d14 (DHA-d14). reactome.orgresearchgate.net Tracer studies using labeled ALA have shown that the conversion efficiency to longer-chain PUFAs can be limited in humans. dhaomega3.orgnih.gov For instance, the conversion of dietary ALA to EPA is estimated to be around 5-15%, with conversion to DHA being significantly lower. dhaomega3.org These newly synthesized deuterated long-chain PUFAs then serve as the direct precursors for various classes of deuterated eicosanoids and docosanoids.

Table 1: Primary Conversion Products of this compound Tracer This table outlines the initial elongation and desaturation products derived from ALA-d14, which become the substrates for oxylipin synthesis.

Precursor Tracer Enzyme Family Key Deuterated Products Metabolic Step
This compound Desaturases (FADS) Eicosapentaenoic Acid-d14 (EPA-d14) Desaturation & Elongation
This compound Elongases (ELOVL) Docosapentaenoic Acid-d14 (DPA-d14) Desaturation & Elongation
This compound & Peroxisomal Oxidation Docosahexaenoic Acid-d14 (DHA-d14) Desaturation & Elongation

Formation of Deuterated Oxylipins and Eicosanoids

The deuterated PUFA pool, consisting of ALA-d14, EPA-d14, and DHA-d14, is metabolized by three major enzymatic pathways to generate deuterated oxylipins. Mass spectrometry techniques are essential for these investigations, as they can distinguish the mass-to-charge ratio of the deuterated products from their endogenous, non-labeled counterparts. nih.govresearchgate.net

Lipoxygenase (LOX) Pathway: The LOX pathway can directly oxygenate ALA-d14 to produce deuterated C18 oxylipins, such as d14-hydroxyoctadecatrienoic acids (HOTrEs). mdpi.com Furthermore, the EPA-d14 and DHA-d14 formed from the tracer are readily metabolized by LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) into a variety of deuterated bioactive lipids. These include deuterated hydroxy-eicosapentaenoic acids (HEPEs) and hydroxy-docosahexaenoic acids (HDoHEs), which are precursors to specialized pro-resolving mediators like E-series resolvins (from EPA-d14) and D-series resolvins, protectins, and maresins (from DHA-d14). mdpi.commdpi.com

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) primarily metabolize C20 PUFAs. In tracer studies, EPA-d14 is converted by COX enzymes into deuterated 3-series prostanoids. These include prostaglandins (B1171923) like PGE₃-d14 and thromboxanes such as TXA₃-d14 (measured as its stable metabolite TXB₃-d14). nih.gov Tracking the appearance of these d14-labeled molecules provides a direct measure of the flux through the COX pathway originating from dietary ALA.

Cytochrome P450 (CYP450) Pathway: CYP450 epoxygenases and hydroxylases represent another major route for oxylipin biosynthesis. These enzymes metabolize ALA-d14, EPA-d14, and DHA-d14 into a range of deuterated products. mdpi.com Metabolism of ALA-d14 can yield deuterated epoxy-octadecadienoic acids (EpOMEs), while EPA-d14 is converted to deuterated epoxyeicosatetraenoic acids (EpETEs). Subsequent hydrolysis of these epoxides by soluble epoxide hydrolase (sEH) results in the corresponding deuterated diols (e.g., DiHOMEs and DiHETEs). mdpi.com

Table 2: Research Findings on the Biosynthesis of Deuterated Oxylipins from this compound This table summarizes the key deuterated oxylipins and eicosanoids generated from ALA-d14 and its downstream metabolites via the major enzymatic pathways. The findings are based on established metabolic capabilities and results from stable isotope tracer studies.

Enzymatic Pathway Deuterated Precursor Representative Deuterated Product(s) Research Findings and Significance
Lipoxygenase (LOX) This compound 9-HOTrE-d14, 13-HOTrE-d14 Direct oxidation products of ALA-d14, allowing for assessment of C18 oxylipin synthesis. mdpi.comnih.gov
Eicosapentaenoic Acid-d14 5-HEPE-d14, 12-HEPE-d14, 18-HEPE-d14 Key markers for the flux from ALA-d14 to EPA-d14 and subsequent LOX metabolism. mdpi.comnih.gov
Docosahexaenoic Acid-d14 10-HDoHE-d14, 14-HDoHE-d14, 17-HDoHE-d14 Indicates the complete metabolic conversion from ALA-d14 to DHA-d14 and the synthesis of precursors for protectins and resolvins. mdpi.comnih.gov
Cyclooxygenase (COX) Eicosapentaenoic Acid-d14 Prostaglandin E₃-d14 (PGE₃-d14), Thromboxane B₃-d14 (TXB₃-d14) Demonstrates the conversion of ALA-d14 into anti-inflammatory and less potent pro-aggregatory 3-series prostanoids. nih.gov
Cytochrome P450 (CYP450) This compound 12(13)-EpOME-d14, 15(16)-EpOME-d14 Reveals the formation of deuterated C18 epoxides, signaling molecules with roles in inflammation and vascular function.
Eicosapentaenoic Acid-d14 17(18)-EpETE-d14 Traces the conversion of ALA-d14 to EPA-d14 and its subsequent metabolism by CYP epoxygenases. mdpi.com

Applications of Alpha Linolenic Acid D14 in in Vitro Research Models

Cellular Lipid Metabolism and Turnover Studies

The use of stable isotope-labeled fatty acids like ALA-d14 is a gold-standard method for investigating the dynamic processes of lipid metabolism. bioscientifica.com By introducing ALA-d14 into cell culture media, researchers can trace its journey from uptake and incorporation into cellular membranes to its transformation into various metabolic derivatives and its eventual breakdown. nih.govresearchgate.net

Immortalized cell lines are invaluable for studying the effects of fatty acids on cellular processes like proliferation, apoptosis, and signaling. While many studies have investigated the biological effects of unlabeled ALA, the use of ALA-d14 provides a quantitative dimension, allowing researchers to trace the precise metabolic fate of the exogenous fatty acid and link it to the observed cellular responses.

For instance, studies on various cancer cell lines have demonstrated that ALA can influence cell viability and metastasis. mdpi.comnih.govnih.gov In osteosarcoma cell lines (MG63, 143B, and U2OS), ALA was found to inhibit cell proliferation and migration. mdpi.comnih.gov Similarly, in cervical cancer cell lines (HeLa, SiHa), ALA has been shown to regulate gene expression through epigenetic modifications and induce lipid peroxidation. nih.govresearchgate.net The application of ALA-d14 in such models would enable researchers to quantify its uptake rate, its specific incorporation into cellular lipid pools (e.g., phospholipids (B1166683) in the nuclear membrane), and the efficiency of its conversion to downstream metabolites that may mediate these anticancer effects. mdpi.com

Cell LineCell TypeObserved Effects of ALAPotential Application of ALA-d14
MG63, 143B, U2OSOsteosarcomaInhibited cell proliferation and migration; downregulated Fatty Acid Synthase (FASN) expression. mdpi.comnih.govTrace and quantify the metabolic flux of ALA, determining how its metabolism contributes to FASN inhibition and reduced cell viability.
HeLa, SiHaCervical CancerRegulated epigenetic markers; induced lipid peroxidation and apoptosis. nih.govresearchgate.netQuantify incorporation into specific lipid classes and correlate the metabolic fate with observed changes in gene expression and oxidative stress.
MCF-7, MDA-MB-231Breast CancerInhibited cell growth by reducing nitric oxide generation and inducing lipid peroxidation. researchgate.netDetermine the rate of ALA conversion to longer-chain fatty acids (EPA, DHA) and assess their respective roles in apoptosis induction.

Primary cells, being derived directly from living tissue, often provide a more physiologically relevant model than immortalized cell lines. In a study using primary Leydig cells isolated from roosters, unlabeled ALA was shown to have significant effects on steroidogenesis and cellular health. nih.gov The introduction of ALA-d14 into such a system would be instrumental in quantifying the specific metabolic pathways involved. Researchers could precisely measure the rate at which ALA-d14 is taken up by the Leydig cells and incorporated into mitochondrial membranes, directly linking its metabolism to improvements in mitochondrial function and the synthesis of testosterone (B1683101). nih.gov

Primary Cell TypeKey Research Findings with ALAQuantitative Insights from ALA-d14 Application
Rooster Leydig CellsALA significantly increased testosterone secretion, enhanced the expression of key steroidogenic enzymes, improved mitochondrial function and antioxidant capacity, and reduced apoptosis. nih.govAllows for precise measurement of ALA uptake rates and its flux through pathways related to steroidogenesis and mitochondrial lipid synthesis.

Mechanistic Enzymatic Investigations of Fatty Acid Transformations

ALA is the parent compound of the omega-3 fatty acid family and serves as a substrate for a cascade of enzymes that produce longer-chain, more unsaturated fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govnih.govyoutube.com This conversion process is carried out by a series of desaturase and elongase enzymes.

ALA-d14 is an ideal tool for studying the kinetics and efficiency of these enzymatic reactions in vitro. By incubating ALA-d14 with purified enzymes or cell lysates containing these enzymes, scientists can use mass spectrometry to monitor the disappearance of the deuterated substrate (ALA-d14) and the appearance of its deuterated products (e.g., EPA-d14, DPA-d14) over time. This allows for the precise calculation of enzyme activity, conversion rates, and potential competition with other fatty acids, such as the omega-6 linoleic acid. nih.gov

SubstrateEnzymeProduct
alpha-Linolenic Acid (ALA) Δ6-desaturaseStearidonic Acid (SDA)
Stearidonic Acid (SDA)ElongaseEicosatetraenoic Acid (ETA)
Eicosatetraenoic Acid (ETA)Δ5-desaturaseEicosapentaenoic Acid (EPA)
Eicosapentaenoic Acid (EPA)ElongaseDocosapentaenoic Acid (DPA)
Docosapentaenoic Acid (DPA)Elongase & Δ6-desaturase (via peroxisomal β-oxidation)Docosahexaenoic Acid (DHA)

Organotypic Culture Systems and Precision-Cut Tissue Slices for Ex Vivo Analysis

Ex vivo models, such as 3D tissue-engineered constructs and precision-cut tissue slices, bridge the gap between simple cell culture and complex whole-organism studies. These systems maintain the complex cellular architecture and interactions of native tissue, providing a more realistic environment for metabolic studies.

A compelling example is the use of ALA in a 3D tissue-engineered psoriatic skin model. nih.govmdpi.com In this system, supplementing the culture media with ALA was found to regulate the hyperproliferation of keratinocytes, and the fatty acid was incorporated into the phospholipids of the cells, leading to increased levels of ALA, EPA, and n-3 DPA. nih.govmdpi.com

The use of ALA-d14 in this ex vivo model would significantly enhance the precision of these findings. It would allow researchers to definitively distinguish the supplemented, exogenous ALA-d14 from the endogenous ALA already present in the cells. This enables the precise quantification of how much of the added ALA is taken up by the tissue, how efficiently it is converted to EPA and DPA within the complex 3D structure, and how it is distributed among different cell types and layers of the engineered tissue.

Ex Vivo ModelKey Findings with ALAAdvantage of Using ALA-d14
3D Tissue-Engineered Psoriatic Skin ModelALA supplementation regulated keratinocyte hyperproliferation and abnormal differentiation. It was incorporated into phospholipids, increasing levels of ALA, EPA, and n-3 DPA, and reduced inflammatory mediators. nih.govmdpi.comEnables precise tracing and quantification of the metabolic fate of exogenous ALA within the multi-layered tissue. Distinguishes supplemented ALA-d14 from endogenous ALA, allowing for accurate calculation of uptake and conversion rates in a complex tissue environment.

Applications of Alpha Linolenic Acid D14 in in Vivo Animal Models

Whole-Body Distribution and Kinetic Analysis of Deuterated Fatty Acids

The use of deuterated fatty acids is crucial for understanding their complete journey through a biological system. Stable isotope tracer techniques allow for the detailed study of the uptake and metabolism of essential fatty acids in various mammalian organs. nih.gov

In a comprehensive study using a rat model, deuterated alpha-linolenic acid (D5-18:3n-3) was orally administered to track its whole-body distribution over a period of 600 hours. semanticscholar.org The kinetic analysis revealed a dynamic process of absorption and distribution. Initially, the highest concentrations of the labeled ALA were found in the plasma, stomach, and spleen at the earliest time points. nih.govsemanticscholar.org Subsequently, other internal organs and red blood cells reached their maximum concentrations of the tracer at around 8 hours post-administration. nih.govsemanticscholar.org

Organ and Tissue-Specific Uptake, Redistribution, and Storage

Following initial absorption, deuterated ALA and its metabolites are distributed to various organs and tissues in a specific manner. The liver is a central site for the metabolism of essential fatty acids, but tracer studies have shown that local metabolism in other tissues is also possible. nih.govsemanticscholar.org

Studies in rats demonstrated that tissues have distinct patterns of uptake and storage. The principal storage sites for the deuterated ALA precursor and its metabolites were adipose tissue, skin, and muscle. nih.govsemanticscholar.org However, specific long-chain metabolites showed preferential accumulation in certain organs. For instance, the brain, spinal cord, heart, testis, and eye demonstrated a progressive accumulation of deuterated docosahexaenoic acid (DHA) over time. nih.govsemanticscholar.org In contrast, the skin primarily accumulated metabolites from the omega-6 pathway, such as arachidonic acid. semanticscholar.org

The kinetic data revealed different timelines for the appearance and disappearance of metabolites in various organs. For example, deuterated docosahexaenoic acid (²H₅-22:6n-3) appeared in the brain, spinal cord, testis, and eye within 4–8 hours, reached a peak concentration by 96 hours, and then maintained a high level for the remainder of the 600-hour experiment, indicating a strong retention of this critical fatty acid in these tissues. semanticscholar.org

Tissue/OrganObserved Uptake and Storage Characteristics of Deuterated ALA & MetabolitesSource
Plasma, Stomach, Spleen Highest concentrations of labeled precursors at earliest time points (e.g., 4 hours). nih.govsemanticscholar.org
Liver Consistent with being a primary site of EFA metabolism; peak of metabolites like ²H₅-22:5n-3 at 24h followed by rapid disappearance. semanticscholar.org
Brain, Spinal Cord, Testis, Eye Accumulated and maintained high levels of deuterated docosahexaenoic acid (DHA) over long periods (up to 600 hours). nih.govsemanticscholar.org
Adipose Tissue, Skin, Muscle Acted as the principal storage sites for the initial dosage of deuterated fatty acids. nih.govsemanticscholar.org
Heart Showed accumulation of deuterated DHA over time. semanticscholar.org

Dynamic Changes in Lipid Profiles in Response to Dietary or Genetic Interventions

Deuterated tracers are instrumental in elucidating how dietary changes affect lipid profiles in specific tissues. Animal models are frequently used to study the impact of varying dietary fatty acid compositions on health and disease.

In a study involving obese mice, researchers investigated how different dietary ratios of linoleic acid (LA) to alpha-linolenic acid (ALA) affected lipid metabolism. mdpi.com While this study did not explicitly use a deuterated tracer, it demonstrates the type of intervention where a tracer like ALA-d14 would be used to track the precise metabolic flux. The findings showed that the fatty acid composition of tissues involved in lipid metabolism, particularly the liver, is significantly influenced by the dietary fatty acid composition. mdpi.com A diet with a high LA/ALA ratio led to a specific accumulation of linoleic acid and its metabolite, arachidonic acid, in the liver. mdpi.com

Another study in dairy cows utilized ALA supplementation to observe its effects on adipose tissue. nih.gov Peripartum supplementation with flaxseed, rich in ALA, was shown to reduce inflammatory proteins in adipose tissue and improve systemic insulin (B600854) sensitivity. nih.gov Such interventions, when combined with deuterated tracers, can reveal the dynamic changes in lipid incorporation and metabolism that underlie these physiological improvements. These studies provide evidence that dietary ALA intervention can improve blood lipid profiles by decreasing levels of triglycerides, total cholesterol, and LDL cholesterol. nih.govnih.gov

Investigation of Lipid Homeostasis in Specific Biological Systems

Maintaining lipid homeostasis is critical for cellular and organismal health. Deuterated fatty acids help researchers investigate the complex regulatory mechanisms involved, especially in specific physiological or pathological contexts.

One area of investigation is the role of ALA in modulating metabolic health in specific animal models. A study on peripartum dairy cows, a model for significant metabolic stress, examined how ALA supplementation impacts adipose tissue. nih.gov The research revealed that dietary ALA modulates the endocannabinoid system and improves tissue-specific insulin sensitivity. nih.govnih.gov Using phosphoproteomics, the study identified that key signaling pathways, including protein-kinase-A signaling and insulin-receptor signaling, were affected in the adipose tissue of ALA-supplemented animals. nih.gov This demonstrates a targeted effect of ALA on lipid metabolism and signaling within a specific tissue.

Computational and Modeling Approaches in Deuterium Tracer Studies

Compartmental Modeling for Kinetic Parameter Determination

Compartmental modeling is a powerful mathematical technique used to describe the dynamic behavior of a substance as it moves through a biological system. In the context of ALA-d14 studies, the body is represented as a series of interconnected compartments, each representing a distinct physiological or biochemical pool of the fatty acid and its metabolites (e.g., plasma, liver, specific lipid classes). nih.govgre.ac.uk By tracking the concentration of the deuterated tracer and its metabolic products over time, researchers can develop models to estimate the kinetic parameters governing the flow of fatty acids between these compartments. gre.ac.uk

A typical study involves administering a dose of the deuterated tracer and then collecting biological samples (e.g., plasma) at multiple time points. nih.govnih.gov The enrichment of the tracer and its metabolites, such as eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA), is measured using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govfrontiersin.org This time-course data is then fitted to a system of ordinary differential equations that describe the compartmental model. gre.ac.uk

The goal of this modeling is to determine the rate constants (k-values) for processes such as absorption, conversion (desaturation and elongation), and loss or oxidation from each compartment. gre.ac.uk For example, a model might quantify the rate at which plasma ALA is taken up by the liver, the efficiency of its conversion to EPA, and the subsequent metabolism to DPA and DHA. nih.govnih.gov

Research using stable isotopes of ALA has provided key quantitative insights into its metabolism. Models have shown that the conversion of ALA to its long-chain derivatives is a highly regulated and often inefficient process in humans. One study using a d5-ALA tracer determined that only a very small fraction (about 0.2%) of plasma ALA was converted to EPA. nih.gov In contrast, the subsequent conversion of EPA to DPA was found to be much more efficient. nih.gov Another study using 13C-ALA found that while nearly 7% of dietary ALA was incorporated into plasma phospholipids (B1166683), the majority of this pool was converted to EPA, with very limited subsequent conversion to DPA and DHA, highlighting potential bottlenecks in the metabolic pathway. nih.gov These kinetic parameters are crucial for understanding how dietary intake of ALA contributes to the body's pool of long-chain omega-3 fatty acids.

Table 1: Example Kinetic Parameters from ALA Stable Isotope Modeling Studies
ParameterFindingSignificanceSource
ALA (18:3n-3) to EPA (20:5n-3) ConversionApproximately 0.2% of the plasma ALA pool is directed towards EPA synthesis.Indicates a significant limitation in the endogenous production of EPA from its precursor, ALA. nih.gov
EPA (20:5n-3) to DPA (22:5n-3) TransferRoughly 63% of the plasma EPA pool is available for DPA production.Suggests that once formed, EPA is more readily converted to downstream metabolites compared to the initial ALA-to-EPA step. nih.gov
DPA (22:5n-3) to DHA (22:6n-3) TransferAround 37% of the DPA pool is accessible for synthesizing DHA.Highlights another conversion step that is not fully efficient, impacting the overall yield of DHA from ALA. nih.gov
Dietary ALA IncorporationNearly 7% of dietary ALA was found to be incorporated into the plasma phospholipid pool.Quantifies the initial uptake of dietary ALA into a key circulating lipid fraction before metabolism. nih.gov

Interpretation of Isotopic Enrichment Data in Complex Biological Systems

Interpreting isotopic enrichment data from deuterium (B1214612) tracer studies requires careful consideration of several complex biological phenomena. The deuterium atoms from ALA-d14 are not only tracked as part of the intact fatty acid molecule but can also be involved in various metabolic processes, leading to isotopic exchange and redistribution. nih.govresearchgate.net

When deuterated fatty acids are metabolized, particularly through beta-oxidation, deuterium atoms can be transferred to cofactors like NADPH and subsequently incorporated into newly synthesized molecules (de novo lipogenesis). nih.govresearchgate.net Furthermore, there can be hydrogen-deuterium exchange between metabolites and the body's water pool, which can dilute the isotopic signal and complicate the direct interpretation of enrichment data. researchgate.net

To address these complexities, computational approaches are essential. These include:

Mass Isotopomer Distribution Analysis (MIDA): This method corrects for the presence of naturally occurring stable isotopes (like ¹³C) to accurately determine the true enrichment from the administered tracer. nih.gov A correction matrix is applied to the raw mass spectrometry data to distinguish the tracer-derived enrichment from the natural isotopic background. nih.gov

Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond, meaning it breaks more slowly during a chemical reaction. nih.gov This "deuterium kinetic isotope effect" can influence the rate of metabolic reactions. nih.gov While often a minor consideration in tracer studies where the goal is to follow the metabolic fate rather than perturb the system, it is a factor that computational models can account for, especially when investigating enzyme mechanisms. nih.govresearchgate.net

Correction for Isotopic Exchange: Advanced models may incorporate parameters to account for the exchange of deuterium with body water. researchgate.net For instance, studies using heavy water (D₂O) to measure fatty acid synthesis must include a correction factor (N) to account for the incomplete exchange of deuterium between water and the hydrogen atoms on NADPH, a key reductant in fatty acid synthesis. nih.gov

The analysis of isotopic enrichment provides a detailed snapshot of metabolic dynamics. By measuring the enrichment in precursor and product pools, researchers can calculate fractional synthesis rates and conversion efficiencies. For example, tracking the appearance of deuterium in EPA and DHA following ALA-d14 administration allows for the direct quantification of the conversion of the parent fatty acid into its long-chain derivatives within a specific tissue or lipid pool. nih.gov This level of detail is critical for understanding how factors like diet or disease state can influence fatty acid metabolism in intricate biological systems.

Table 2: Key Considerations in Interpreting Isotopic Enrichment Data
FactorDescriptionComputational ApproachSource
Natural Isotope AbundanceNaturally occurring heavy isotopes (e.g., ¹³C) contribute to the mass spectrum and must be distinguished from the tracer's signal.Correction matrices (e.g., as used in MIDA) are applied to raw data to calculate true enrichment. nih.gov
Hydrogen-Deuterium ExchangeDeuterium atoms from the tracer can exchange with hydrogen from the body's water pool, potentially diluting the isotopic signal.Modeling can incorporate correction factors or measure exchange rates to account for this dilution. researchgate.net
Metabolic Shunting/RecyclingDeuterium from the breakdown of the tracer can be re-incorporated into other newly synthesized molecules.Isotopomer spectral analysis and flux balance analysis can help trace the path of isotopes through interconnected metabolic networks. nih.govnih.gov
Kinetic Isotope Effect (KIE)The C-D bond is stronger than the C-H bond, which can slightly slow down reactions involving its cleavage.While often minimal in tracer studies, the KIE (kH/kD) can be calculated and included in models of enzyme kinetics. nih.gov

Future Directions and Emerging Research Avenues for Alpha Linolenic Acid D14

Integration with Multi-Omics Technologies (e.g., Lipidomics, Metabolomics, Transcriptomics)

The use of ALA-d14 is becoming central to multi-omics research, providing a quantitative backbone to studies that integrate vast datasets from lipidomics, metabolomics, and transcriptomics. As an internal standard, ALA-d14 enables the accurate measurement of endogenous ALA levels, a critical step for correlating lipid profiles with genetic expression and other metabolic changes. biomol.com

In the realm of lipidomics and metabolomics , ALA-d14 allows researchers to trace the conversion of dietary ALA into its longer-chain, more unsaturated derivatives, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). dpointernational.comsigmaaldrich.com Studies have shown that this conversion is relatively inefficient in humans, with a significant portion of ALA being directed towards β-oxidation for energy. dpointernational.com By spiking biological samples with a known concentration of ALA-d14, scientists can precisely quantify the flux through these competing pathways. Recent untargeted metabolomics studies have successfully identified ALA as a potential biomarker in conditions like perioperative neurocognitive dysfunction, highlighting the diagnostic potential of such approaches. nih.govresearchgate.net

Transcriptomics , the study of the complete set of RNA transcripts, can be powerfully combined with tracer studies using ALA-d14. For instance, researchers can analyze how dietary interventions with ALA affect the expression of genes involved in fatty acid metabolism. nih.govnih.gov A multi-omics study in chickens integrated genomics, transcriptomics, and lipidomics to identify key genes (like GRB10 and FGFR3) and pathways regulating the conversion of ALA to EPA and DHA. nih.gov Using ALA-d14 in similar human studies would allow for direct correlation between the expression levels of specific enzymes and the actual metabolic conversion rates measured in individuals, offering a more complete picture of metabolic regulation. nih.gov

Interactive Table:

Development of Advanced Imaging Techniques for In Vivo Tracing

While metabolic studies using deuterated fatty acids in humans have been conducted for decades, primarily analyzing blood and tissue samples, the future lies in non-invasive, dynamic imaging. nih.govnih.gov The development of advanced imaging techniques capable of detecting stable isotopes in vivo would revolutionize the study of ALA metabolism.

Currently, techniques for tracing lipid metabolism often rely on fluorescent or radioactive labels, which have limitations for human studies. Stable isotope tracers like ALA-d14 offer a safer alternative. Emerging technologies that could potentially be adapted for tracking deuterated compounds in vivo include:

Magnetic Resonance Spectroscopy (MRS): Deuterium (B1214612) (²H) MRS can detect the signal from deuterated compounds, allowing for the non-invasive tracking of ALA-d14 and its metabolites in specific organs, such as the brain or liver, over time.

Secondary Ion Mass Spectrometry (SIMS) Imaging: This high-resolution imaging technique can map the elemental and isotopic composition of a sample's surface. While currently used on tissue sections, advancements could pave the way for in vivo applications, providing subcellular resolution of where ALA-d14 is incorporated.

Raman Spectroscopy: Coherent Raman Scattering (CRS) microscopy is an emerging label-free imaging technique. The carbon-deuterium bond has a unique vibration frequency in a silent region of the cellular Raman spectrum, allowing for highly specific imaging of deuterated molecules like ALA-d14 as they are metabolized and incorporated into various lipid structures within living cells and tissues.

These advanced techniques would enable researchers to visualize the uptake, transport, and incorporation of dietary ALA into different tissues in real-time, providing unprecedented insights into its dynamic role in organ function and the pathogenesis of diseases.

Elucidation of Enzyme Regulation and Genetic Factors Modulating Alpha-Linolenic Acid Metabolism

A critical area of future research is understanding the interplay between genetics, enzyme activity, and ALA metabolism. It is well-established that the conversion of ALA to long-chain omega-3 fatty acids is governed by a series of desaturase and elongase enzymes. nih.gov The genes encoding these enzymes, particularly the fatty acid desaturase (FADS) gene cluster, exhibit common polymorphisms that significantly impact enzyme efficiency. uef.fisciencedaily.com

Studies have shown that individuals with certain FADS1 genotypes have a different metabolic response to ALA supplementation. uef.fihealtheuropa.com For example, supplementing the diet with ALA-rich camelina oil increased plasma EPA concentrations in carriers of one FADS1 genotype but not another. uef.fihealtheuropa.com

ALA-d14 is an ideal tracer for precisely investigating these gene-diet interactions. By administering ALA-d14 to individuals with different FADS genotypes, researchers can directly measure the rate of conversion to EPA and DHA. This allows for a quantitative assessment of how genetic variations influence the enzymatic machinery, moving beyond simple association studies to a functional understanding of the metabolic consequences.

Future research using ALA-d14 will focus on:

Quantifying the impact of specific single nucleotide polymorphisms (SNPs) in FADS and elongase genes on the rate of ALA conversion.

Investigating epigenetic modifications of these genes and how they affect enzyme activity and ALA metabolism.

Exploring the regulation of these enzymes by other factors, such as competing dietary fatty acids (e.g., linoleic acid), hormones, and metabolic state. mdpi.com

This research will be crucial for developing personalized nutrition strategies, where dietary ALA recommendations could be tailored to an individual's genetic makeup to optimize their omega-3 fatty acid status.

Interactive Table:

Q & A

Q. What is the rationale for using deuterium-labeled alpha-linolenic acid (α-Linolenic Acid-d14) in tracer studies?

Deuterium labeling enables precise tracking of metabolic pathways and quantification of fatty acid incorporation into biological systems. The stable isotope (d14) allows researchers to distinguish endogenous vs. exogenous α-linolenic acid using mass spectrometry (MS) or nuclear magnetic resonance (NMR). This is critical for studying lipid metabolism dynamics, such as turnover rates in cell membranes or signaling pathways like PI3K/Akt .

Q. How should isotopic purity be validated in α-Linolenic Acid-d14 for experimental reliability?

Isotopic purity must be confirmed via high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) to ensure deuterium incorporation exceeds 98%. Contamination with non-deuterated analogs can skew metabolic flux data. Protocols should include batch-specific certificates of analysis and in-house validation using internal standards .

Q. What experimental design considerations are critical for studying α-Linolenic Acid-d14 in cell culture models?

  • Dosage: Optimize concentrations to avoid cytotoxicity (e.g., 10–100 µM ranges in hepatocyte studies).
  • Control groups: Include non-deuterated α-linolenic acid and vehicle controls.
  • Time-course analysis: Capture dynamic metabolic shifts (e.g., 6–48 hr incubations).
  • Pathway inhibition: Use PI3K/Akt inhibitors (e.g., LY294002) to validate signaling modulation .

Q. How can researchers integrate α-Linolenic Acid-d14 into metabolomic workflows?

Combine targeted lipidomics with untargeted metabolomics. For example:

  • Extraction: Use methanol-chloroform for lipid isolation.
  • LC-MS/MS: Employ reverse-phase columns and multiple reaction monitoring (MRM) for deuterated fatty acids.
  • Data analysis: Leverage tools like XCMS or MetaboAnalyst to map isotopic enrichment in pathways like α-linolenic acid metabolism or unsaturated fatty acid biosynthesis .

Advanced Research Questions

Q. How can contradictory data on α-Linolenic Acid-d14’s role in apoptosis be resolved?

Discrepancies in pro- vs. anti-apoptotic effects may arise from cell-type specificity or dose-dependent responses. For example, in osteosarcoma cells, α-linolenic acid suppresses proliferation via fatty acid synthase inhibition, while in hepatocytes, it prevents ER stress-induced apoptosis. Researchers should:

  • Perform dose-response curves across multiple cell lines.
  • Validate findings with siRNA knockdown of downstream targets (e.g., Akt/mTOR).
  • Cross-reference proteomic data to identify conflicting pathway activations .

Q. What strategies address metabolic flux discrepancies when using α-Linolenic Acid-d14 in cross-species studies?

Species-specific enzyme kinetics (e.g., delta-6-desaturase activity in humans vs. rodents) can alter metabolic outcomes. Mitigate this by:

  • Using transgenic models expressing human enzymes.
  • Applying computational modeling (e.g., COPASI) to simulate interspecies flux differences.
  • Validating with isotopomer spectral analysis (ISA) in targeted tissues .

Q. How can α-Linolenic Acid-d14 be combined with proteomics to study plant defense mechanisms?

In plant studies (e.g., cotton defense against herbivores), pair deuterated fatty acid tracing with label-free quantitative proteomics. Key steps:

  • Treat plants with α-Linolenic Acid-d14 and insect stressors.
  • Extract proteins and metabolites simultaneously for multi-omics integration.
  • Use RT-qPCR to validate gene expression in α-linolenic acid pathways (e.g., LOX genes) alongside proteomic data .

Q. What are optimal MS parameters for detecting α-Linolenic Acid-d14 in complex biological matrices?

  • Ionization: Electrospray ionization (ESI) in negative ion mode for enhanced sensitivity.
  • Fragmentation: Use collision energies of 20–30 eV for MRM transitions (e.g., m/z 297→195 for d14 vs. 283→183 for non-deuterated).
  • Chromatography: Optimize gradient elution (e.g., 80% acetonitrile/0.1% formic acid) to resolve isomers like γ-linolenic acid .

Q. How should researchers design longitudinal studies to assess α-Linolenic Acid-d14’s impact on chronic diseases?

  • Model selection: Use genetically modified mice (e.g., ApoE⁻/⁻ for atherosclerosis).
  • Dosing regimen: Administer via diet (0.1–1% w/w) or intraperitoneal injection.
  • Endpoint analysis: Combine lipidomics with histopathology (e.g., aortic plaque staining) and cytokine profiling.
  • Data reconciliation: Apply mixed-effects models to account for individual variability .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing α-Linolenic Acid-d14 time-series data?

Use mixed linear models (MLM) or Bayesian hierarchical models to handle repeated measures. For metabolomic datasets, apply false discovery rate (FDR) correction and principal component analysis (PCA) to isolate treatment effects from batch variability .

Q. How to ensure reproducibility when using α-Linolenic Acid-d14 in multi-institutional studies?

  • Standardize protocols via shared SOPs (e.g., sample storage at −80°C, avoidance of freeze-thaw cycles).
  • Use inter-laboratory calibration with reference materials (e.g., NIST SRM 1950 plasma).
  • Publish raw data in repositories like MetaboLights or PRIDE .

Q. What ethical and reporting standards apply to α-Linolenic Acid-d14 research?

  • Adhere to ARRIVE guidelines for animal studies.
  • Disclose deuterated compound synthesis details (e.g., vendor, purity) in methods sections.
  • Cite primary literature over vendor catalogs to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.